![molecular formula C15H16F3N3O2S2 B2936556 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1396870-84-0](/img/structure/B2936556.png)
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
The benzo[d]thiazole scaffold has emerged as a novel chemotype with significant antimycobacterial potential. Studies involving structurally diverse benzo[d]thiazole-2-carboxamides have shown promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds demonstrating low cytotoxicity and substantial therapeutic indices. The incorporation of trifluoromethyl groups has further enhanced these effects, indicating a robust framework for developing new antimycobacterial agents (Pancholia et al., 2016).
Anticancer Research
In the realm of anticancer research, derivatives of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole have been synthesized and evaluated against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. Certain compounds have displayed maximum cytotoxic activity, particularly against skin cancer cell lines (A431), suggesting their potential as anticancer agents. This highlights the compound's utility in crafting new cancer therapies with tailored activity profiles (Murty et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have also been studied for their ability to inhibit various enzymes, indicating their potential in developing treatments for conditions mediated by these enzymes. For instance, benzenesulfonamides incorporating piperazinyl and other moieties have been investigated as inhibitors of human carbonic anhydrase isozymes, showing potent inhibition. Such enzyme-targeting strategies offer a pathway for designing drugs against diseases where enzyme dysregulation is a key factor (Alafeefy et al., 2015).
Contributions to Antiviral and Antimalarial Therapies
Investigations into the antimalarial and potential antiviral activities of sulfonamide derivatives, including those related to the 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole structure, have been conducted. These studies aim to elucidate the compounds' effectiveness against various pathogens, providing insights into their applicability in treating infectious diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S2/c16-15(17,18)11-2-1-3-12-13(11)19-14(24-12)20-6-8-21(9-7-20)25(22,23)10-4-5-10/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLNOTXLWCBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.